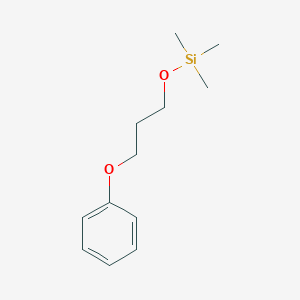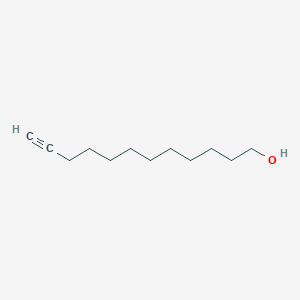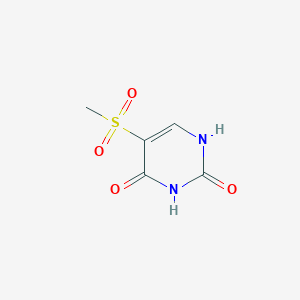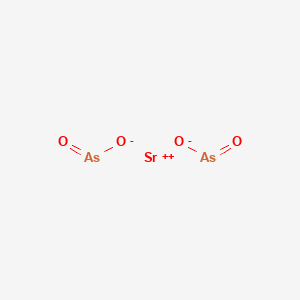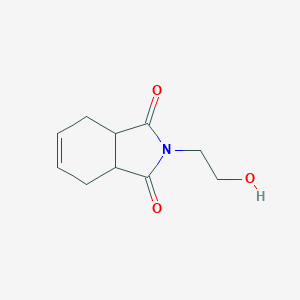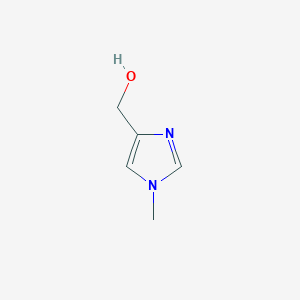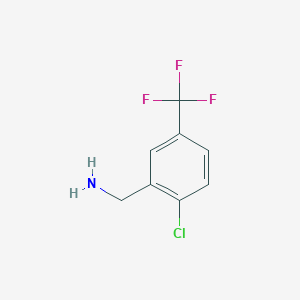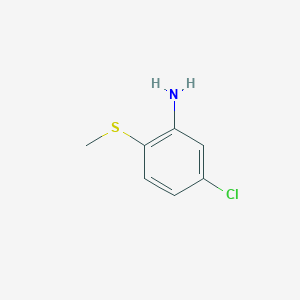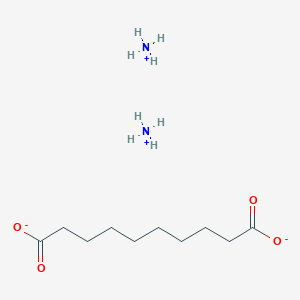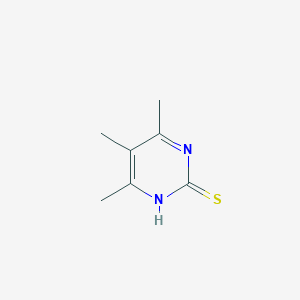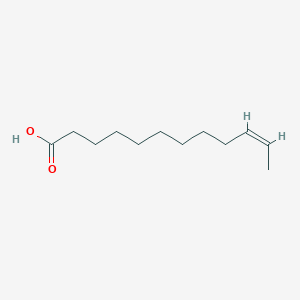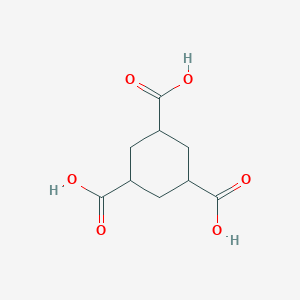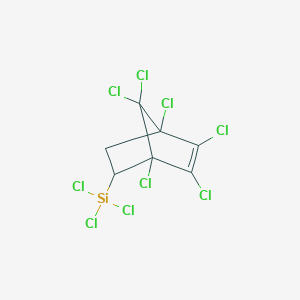
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene, also known as HCTN, is a synthetic organic compound that has been widely used in scientific research. It is a member of the norbornene family of compounds, which are characterized by their unique ring structure and high reactivity. HCTN has been used in a variety of applications, including as a catalyst in organic synthesis, a reagent in chemical reactions, and a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is complex and not fully understood. However, it is known that 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and promote chemical reactions. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to have unique reactivity due to its highly strained norbornene ring structure, which can undergo a variety of rearrangements and reactions under different conditions.
Effets Biochimiques Et Physiologiques
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used as a probe in biochemical studies to investigate the effects of various compounds on biological systems. In particular, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used to study the effects of reactive oxygen species (ROS) on cells and tissues. ROS are highly reactive molecules that can cause damage to DNA, proteins, and other cellular components, and are implicated in a variety of diseases and aging processes. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to react with ROS and other reactive species to form stable adducts, which can be detected and quantified using a variety of analytical techniques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in lab experiments is its high reactivity and selectivity as a catalyst and reagent. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can promote a variety of chemical reactions under mild conditions, which can be useful in the synthesis of complex organic compounds. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be used as a probe in biochemical studies to investigate the effects of ROS and other reactive species on biological systems.
However, there are also some limitations to using 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in lab experiments. One of the main challenges is its toxicity and potential for environmental contamination. 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is a highly reactive and volatile compound that can be hazardous to handle, and requires careful attention to safety protocols and disposal procedures. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be difficult to purify and isolate, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene. One area of interest is the development of new synthetic methods and applications for 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene in organic synthesis and catalysis. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene could be used as a probe in a variety of biochemical studies to investigate the effects of ROS and other reactive species on different biological systems. Finally, further research is needed to better understand the mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene and its potential for environmental contamination, in order to develop safer and more sustainable methods for its use in scientific research.
Méthodes De Synthèse
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene can be synthesized through a multi-step process that involves the reaction of trichlorosilane with norbornadiene. The resulting product is then reacted with chlorine gas to form 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene. The synthesis of 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high yields and purity.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used in a wide range of scientific applications, including organic synthesis, catalysis, and biochemical studies. As a catalyst, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been shown to be highly effective in promoting a variety of chemical reactions, including Diels-Alder cycloadditions and olefin metathesis. In addition, 1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene has been used as a reagent in the synthesis of a variety of organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
18134-58-2 |
|---|---|
Nom du produit |
1,2,3,4,7,7-Hexachloro-5-(trichlorosilyl)-2-norbornene |
Formule moléculaire |
C7H3Cl9Si |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
trichloro-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)silane |
InChI |
InChI=1S/C7H3Cl9Si/c8-3-4(9)6(11)2(17(14,15)16)1-5(3,10)7(6,12)13/h2H,1H2 |
Clé InChI |
DPLYFAVJGFFOBB-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Autres numéros CAS |
18134-58-2 1846-34-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



